molecular formula C21H20O13 B191946 Myricetin 3-galactoside CAS No. 15648-86-9

Myricetin 3-galactoside

Cat. No. B191946
CAS RN: 15648-86-9
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-MGMURXEASA-N
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Description

Myricetin 3-galactoside is a flavonoid found in M. communis and has diverse biological activities . It inhibits xanthine oxidase in a cell-free assay when used at a concentration of 100 µg/ml . It is cytotoxic to K562 cells (IC 50 = 220 µg/ml) and inhibits hydrogen peroxide-induced malondialdehyde (MDA) formation in the same cells when used at concentrations of 110, 220, and 440 µg/ml .


Synthesis Analysis

The enzymatic synthesis of myricetin 3-O-galactoside has been achieved through a whole-cell biocatalyst .


Molecular Structure Analysis

The chemical formula of Myricetin 3-galactoside is C21H20O13 . Its exact mass is 480.09 and its molecular weight is 480.380 .


Chemical Reactions Analysis

Myricetin 3-O-galactoside and its myricetin aglycone can trap free radicals via a chain reaction comprising a propagation step and a termination step . At the propagation step, both Myricetin 3-O-galactoside and myricetin could trap radicals through redox-dependent antioxidant pathways .


Physical And Chemical Properties Analysis

Myricetin 3-galactoside has a molecular formula of C21H20O13, an exact mass of 480.09, and a molecular weight of 480.380 .

Scientific Research Applications

Biosynthesis Enhancement

  • Biosynthesis in E. coli : Myricetin 3-O-galactoside has been synthesized using engineered Escherichia coli, which could be foundational for large-scale preparation. This biosynthesis pathway includes the introduction of genes for UDP-D-galactose biosynthesis and a flavonol 3-O-galactosyltransferase gene, demonstrating the compound's potential for pharmaceutical applications (Xu, He, Liu, & Kong, 2020).

Antioxidant Mechanisms

  • Comparative Antioxidant Analysis : A study analyzing the antioxidant pathways of Myricetin-3-O-Galactoside (M3OGa) compared to myricetin aglycone found that M3OGa is less effective as an antioxidant. The study utilized ultra-performance liquid chromatography and electrospray ionization quadrupole time-of-flight tandem mass spectrometry, indicating the process of 3-O-galactosylation reduces flavonol antioxidative activity (Li, Ouyang, Liang, & Chen, 2019).
  • Antioxidant and Antigenotoxic Potentials : Myricetin-3-O-galactoside exhibits significant antioxidant and antigenotoxic potentials, with the ability to inhibit xanthine oxidase activity and lipid peroxidation. It also modulates gene expression related to oxidative stress and DNA damage repair, indicating its potential use in cell defense system regulation (Hayder et al., 2008).

Cancer Research

  • Anti-Cancer Properties : Research has shown that myricetin, including its galactoside derivative, can inhibit the proliferation of cancer cells and angiogenesis. Specifically, myricetin 3-O-galactoside exhibited effects in inhibiting angiogenesis induced by ovarian cancer cells, offering potential as an anti-cancer agent (Huang, Chen, Rojanasakul, Ye, Rankin, & Chen, 2015).

properties

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXFLPXBUAOJM-MGMURXEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166087
Record name Myricetin 3-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Myricetin 3-galactoside

CAS RN

15648-86-9
Record name Myricetin 3-O-galactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15648-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myricetin 3-galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myricetin 3-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myricetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 - 201 °C
Record name Myricetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
545
Citations
N Hayder, I Bouhlel, I Skandrani, M Kadri, R Steiman… - Toxicology in vitro, 2008 - Elsevier
… The SOS chromotest was employed to determine the effect of myricetin-3-galactoside and myricetin-3-rhamnoside on aflatoxin B1 (AFB1: indirect acting mutagen) and nifuroxazide (…
Number of citations: 161 www.sciencedirect.com
X Yan, BT Murphy, GB Hammond… - Journal of agricultural …, 2002 - ACS Publications
Polyphenolic compounds in cranberries have been investigated to determine their role in protection against cardiovascular disease and some cancers. Extracts of whole fruit were …
Number of citations: 390 pubs.acs.org
AP Singh, T Wilson, AJ Kalk, J Cheong, N Vorsa - Food chemistry, 2009 - Elsevier
Characterisation of cranberry compound biological activity is constrained by limitations in isolation methodology. A single rapid procedure for polyphenolic isolation was developed …
Number of citations: 98 www.sciencedirect.com
R Urbstaite, L Raudone, M Liaudanskas, V Janulis - Molecules, 2022 - mdpi.com
… were identified in cranberry fruit samples: myricetin-3-galactoside, quercetin-3-galactoside, … ’ cultivar, and the greatest amount of myricetin-3-galactoside (940.06 ± 24.91 µg/g DW) was …
Number of citations: 8 www.mdpi.com
PG Pietta, PL Mauri, E Manera, PL Ceva - Chromatographia, 1989 - Springer
… Quercituron and myricetin-3-galactoside were isolated from Betulae folium extracts by semipreparative HPLC. Sep-Pak C18 cartridges (Waters Assoc., Milford, MA, USA) were used for …
Number of citations: 13 link.springer.com
Z Wang, Y Sha, X Yu, Y Liang - Se pu= Chinese Journal of …, 2015 - europepmc.org
… The major flavonol glycosides in green tea were myricetin-3-galactoside (M-Ga), myricetin-3-glucoside (MG), quercetin-3-glucosyl-rhamnosyl-galactoside (Q-GaRhG), quercetin-3-…
Number of citations: 6 europepmc.org
AR Bilia, J Mendez, I Morelli - Pharmaceutica Acta Helvetiae, 1996 - Elsevier
Dried leaves of Licania carii Cardozo (Chrysobalanaceae) yielded fourteen compounds: ursolic and betulinic acids, 2α-hydroxy ursolic acid, maslinic acid, β-sitosterol-3-O-glucoside, …
Number of citations: 66 www.sciencedirect.com
AP Singh, D Luthria, T Wilson, N Vorsa, V Singh… - Food Chemistry, 2009 - Elsevier
… , quercetin-3-rhamnoside, and myricetin-3-galactoside) in trace quantities from the eggplant … In contrast, myricetin-3-galactoside (Table 1, peak 12, t R 24.107 min) was identified based …
Number of citations: 227 www.sciencedirect.com
JB Harborne - Phytochemistry, 1979 - Elsevier
… and Elegia, contain, in addition, myricetin 3-galactoside, together with the 3-galactosides of the myricetin methyl ethers, larycitrin and syringetin. … In addition to myricetin 3-galactoside, …
Number of citations: 49 www.sciencedirect.com
M López-Lázaro, C Martín-Cordero… - Journal of enzyme …, 2002 - Taylor & Francis
… The present investigation has assayed ten flavonoids, isolated in our laboratory, as topoisomerase I poisons obtaining myricetin and myricetin-3-galactoside as two new topoio…
Number of citations: 46 www.tandfonline.com

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